molecular formula C8H10BrClN2O2 B13518243 [(4-Bromo-3-nitrophenyl)methyl](methyl)aminehydrochloride CAS No. 2839156-65-7

[(4-Bromo-3-nitrophenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13518243
CAS No.: 2839156-65-7
M. Wt: 281.53 g/mol
InChI Key: ZSJJXXARYQWHLW-UHFFFAOYSA-N
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Description

(4-bromo-3-nitrophenyl)methylamine hydrochloride is an organic compound that features a bromine and nitro group attached to a phenyl ring, with a methylamine group bonded to the phenyl ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-3-nitrophenyl)methylamine hydrochloride typically involves a multi-step process. One common route starts with the bromination of 3-nitrotoluene to yield 4-bromo-3-nitrotoluene. This intermediate is then subjected to a nucleophilic substitution reaction with methylamine, resulting in the formation of (4-bromo-3-nitrophenyl)methylamine. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (4-bromo-3-nitrophenyl)methylamine hydrochloride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-3-nitrophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The methylamine group can participate in further substitution reactions, potentially forming more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can lead to various substituted derivatives.

Scientific Research Applications

(4-bromo-3-nitrophenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (4-bromo-3-nitrophenyl)methylamine hydrochloride exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-3-nitrophenyl)methylamine hydrochloride
  • (4-fluoro-3-nitrophenyl)methylamine hydrochloride
  • (4-iodo-3-nitrophenyl)methylamine hydrochloride

Uniqueness

(4-bromo-3-nitrophenyl)methylamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Properties

CAS No.

2839156-65-7

Molecular Formula

C8H10BrClN2O2

Molecular Weight

281.53 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-2-3-7(9)8(4-6)11(12)13;/h2-4,10H,5H2,1H3;1H

InChI Key

ZSJJXXARYQWHLW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)Br)[N+](=O)[O-].Cl

Origin of Product

United States

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